molecular formula C23H18N2O B5671727 N-(4-methylphenyl)-N-(naphthalen-2-yl)pyridine-4-carboxamide

N-(4-methylphenyl)-N-(naphthalen-2-yl)pyridine-4-carboxamide

Cat. No.: B5671727
M. Wt: 338.4 g/mol
InChI Key: MZWCFUZQPWGAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-N-(naphthalen-2-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a pyridine ring substituted with a carboxamide group, a naphthalene ring, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N-(naphthalen-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Carboxamide Group: This can be achieved by reacting pyridine-4-carboxylic acid with an appropriate amine, such as 4-methylphenylamine and naphthalen-2-ylamine, under dehydrating conditions.

    Coupling Reactions: The coupling of the naphthalene and 4-methylphenyl groups to the pyridine ring can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient reactions and easy purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N-(naphthalen-2-yl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-N-phenylpyridine-4-carboxamide: Lacks the naphthalene ring.

    N-(naphthalen-2-yl)-N-phenylpyridine-4-carboxamide: Lacks the 4-methylphenyl group.

Uniqueness

N-(4-methylphenyl)-N-(naphthalen-2-yl)pyridine-4-carboxamide is unique due to the presence of both the naphthalene and 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-methylphenyl)-N-naphthalen-2-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-17-6-9-21(10-7-17)25(23(26)19-12-14-24-15-13-19)22-11-8-18-4-2-3-5-20(18)16-22/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWCFUZQPWGAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.